2-Methyl-5-nitropyridin-3-amine chemical properties
2-Methyl-5-nitropyridin-3-amine chemical properties
An In-Depth Technical Guide to 2-Methyl-5-nitropyridin-3-amine
This guide provides a comprehensive technical overview of 2-Methyl-5-nitropyridin-3-amine, a heterocyclic compound of significant interest in medicinal and synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile building block, grounding theoretical principles in practical, field-proven insights.
2-Methyl-5-nitropyridin-3-amine (CAS No. 51984-61-3) is a substituted pyridine derivative featuring a strategic arrangement of functional groups: an activating methyl group, a nucleophilic amino group, and a strongly electron-withdrawing nitro group.[1] This specific substitution pattern imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures.
The pyridine core is a well-established "privileged structure" in pharmacology, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[2] The addition of the nitro group, in particular, renders the pyridine ring electron-deficient, significantly enhancing its susceptibility to certain chemical transformations that are crucial for building libraries of potential therapeutic agents.[2][3] This guide will explore the fundamental properties that make this compound a cornerstone for innovation in drug discovery and agrochemical development.[4]
Caption: Molecular structure of 2-Methyl-5-nitropyridin-3-amine.
Physicochemical and Structural Properties
The identity and purity of a chemical intermediate are paramount for reproducible synthetic outcomes.[4] 2-Methyl-5-nitropyridin-3-amine is characterized by the properties summarized below. This data serves as the foundational reference for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 51984-61-3 | [1] |
| Molecular Formula | C₆H₇N₃O₂ | [1] |
| Molecular Weight | 153.14 g/mol | [1][5] |
| IUPAC Name | 2-Methyl-5-nitropyridin-3-amine | [1] |
| SMILES | Cc1c(cc(cn1)N(=O)=O)N | [1] |
| InChI | InChI=1S/C6H7N3O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,7H2,1H3 | [1] |
| Appearance | Solid (typical) | [6] |
| Solubility | Expected to be more soluble in polar solvents due to the nitro group.[1] |
Synthesis Strategies: A Chemist's Perspective
The synthesis of substituted nitropyridines is a well-established field, often relying on the controlled nitration of a pyridine precursor or the construction of the ring system itself. While specific, detailed synthesis routes for 2-Methyl-5-nitropyridin-3-amine are not extensively published in primary literature, logical pathways can be derived from established chemical principles.
One plausible approach involves a multi-step sequence starting from a commercially available substituted pyridine. The choice of reaction order is critical to manage the directing effects of the existing substituents.
Caption: SNAr reaction, a primary application for this chemical class.
Applications in Drug Discovery and Agrochemicals
2-Methyl-5-nitropyridin-3-amine and its direct precursors are valuable building blocks for creating complex, biologically active molecules. [4]
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Pharmaceutical Research: The scaffold is a key intermediate for synthesizing kinase inhibitors, which are crucial in modern cancer therapy. [4]Nitropyridine derivatives have been successfully employed in the development of inhibitors for targets like Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3). [2]The ability to easily modify the amino position via SNAr allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR).
-
Agrochemical Sector: This compound serves as an intermediate in the formulation of next-generation pesticides, including herbicides and fungicides. The specific functional groups enable targeted synthesis pathways to produce potent and selective crop protection agents, contributing to improved agricultural yields. [4]
Experimental Protocol: Representative SNAr Reaction
To ensure trustworthiness and practical utility, the following protocol describes a representative nucleophilic aromatic substitution. This procedure is based on established methodologies for reacting 2-chloro-3-methyl-5-nitropyridine with primary amines. [3] Objective: To synthesize an N-substituted-2-methyl-5-nitropyridin-3-amine derivative.
Materials:
-
2-Chloro-3-methyl-5-nitropyridine (1.0 eq)
-
Primary aliphatic amine (e.g., benzylamine) (1.1 eq)
-
Isopropanol (IPA)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Chloro-3-methyl-5-nitropyridine (1.0 eq) in a 1:1 mixture of isopropanol and water to a concentration of approximately 0.2 M.
-
Reagent Addition: Add the primary amine (1.1 equivalents) to the solution at room temperature while stirring.
-
Heating: Heat the reaction mixture to 80 °C and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add ethyl acetate. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure N-substituted-2-methyl-5-nitropyridin-3-amine derivative.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Methyl-5-nitropyridin-3-amine is not widely available, data from the closely related isomer, 2-Amino-3-methyl-5-nitropyridine (CAS 18344-51-9) , provides essential guidance. [5]Users must handle this compound with appropriate care in a well-ventilated chemical fume hood.
GHS Hazard Information (for Isomer: 2-Amino-3-methyl-5-nitropyridine)
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed [5] |
| Serious Eye Damage | H318 | Causes serious eye damage [5] |
| Skin Irritation | H315 | Causes skin irritation [5] |
| Respiratory Irritation | H335 | May cause respiratory irritation [5] |
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [7][8]* Handling: Avoid dust formation, ingestion, and inhalation. Wash hands thoroughly after handling. [7][8]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [7][8]* Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
Conclusion
2-Methyl-5-nitropyridin-3-amine is more than a simple chemical; it is an enabling tool for chemical innovation. Its distinct structural and electronic properties make it a highly valuable intermediate for constructing novel molecules with significant potential in pharmacology and agriculture. Understanding its core properties, reactivity, and handling requirements allows researchers to leverage this scaffold effectively and safely, paving the way for the development of next-generation therapeutics and functional materials.
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